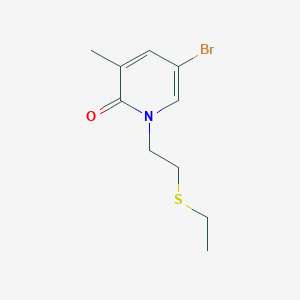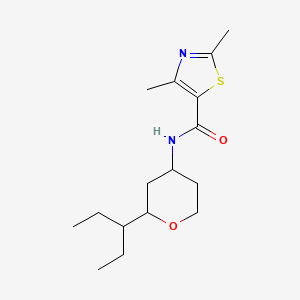
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a pyridinone derivative that has shown promising results in various scientific studies.
作用機序
The mechanism of action of 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, it has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been found to modulate the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, it has been shown to protect neurons against oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one in lab experiments is its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of various enzymes and signaling pathways. In addition, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one. One area of research is the development of more potent and selective derivatives of the compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, more studies are needed to elucidate the mechanism of action of the compound and its effects on various signaling pathways. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its high potency and specificity make it a valuable tool for scientific research. However, more studies are needed to fully understand the compound's mechanism of action and its potential use in clinical settings.
合成法
The synthesis of 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one involves the reaction of 2-ethylsulfanyl-1-(pyridin-2-yl)ethanone with bromine in the presence of a base. The reaction proceeds smoothly to give the desired product in good yields. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to protect neurons against oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-3-14-5-4-12-7-9(11)6-8(2)10(12)13/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLCIBKFKZLKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1C=C(C=C(C1=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)
![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)
![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)
![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)
![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)